1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with their targets in various ways, depending on the functional groups attached to the ring .
Biochemical Pathways
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect various biochemical pathways, depending on their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. The process may include:
Formation of the 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl group: This can be achieved through the oxidation of the corresponding thioamide.
Introduction of the ethyl group: Ethylation can be performed using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction.
Formation of the pyrrolidin-2-one ring: This step involves cyclization reactions to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ethyl iodide, ethyl bromide, and other nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as hypertension and diabetes.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-(4-(((4-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
1-(4-(((4-propyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
1-(4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
This comprehensive overview provides a detailed understanding of 1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[4-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-22-17-6-3-4-7-18(17)28(25,26)21-20(22)27-14-15-9-11-16(12-10-15)23-13-5-8-19(23)24/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEULQPLJCAGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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